molecular formula C22H23N3O3S B2557733 N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide CAS No. 1007194-64-0

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

Cat. No. B2557733
CAS RN: 1007194-64-0
M. Wt: 409.5
InChI Key: NGAOIIMWCGHKMN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

The synthesis and pharmacological evaluation of novel compounds derived from similar chemical scaffolds have been explored extensively. For instance, Mohamed M. Abdulla et al. (2014) synthesized a series of substituted pyrazole derivatives, demonstrating their potential in medicinal chemistry due to less toxicity and good anti-inflammatory activities (Abdulla et al., 2014). Such studies underscore the importance of novel chemical entities in discovering new therapeutic agents.

Antibacterial Agents

The design and synthesis of novel analogs targeting bacterial infections represent a significant area of research. M. Palkar et al. (2017) reported on the synthesis of novel Schiff bases derived from 2-aminobenzothiazole, exhibiting promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This highlights the role of novel synthetic compounds in addressing the challenge of bacterial resistance.

Spectroscopic and Structural Characterisation

The detailed structural analysis of chemical compounds provides essential insights into their potential applications. N. Burcu Arslan et al. (2015) conducted a comprehensive study on the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds, employing density functional theory (DFT) for understanding their properties (Arslan et al., 2015). Such research is crucial for the rational design of compounds with desired physical and chemical properties.

Antitumor Evaluations

The exploration of new compounds for antitumor activity is a critical area of research. Studies such as those by R. Mohareb et al. (2014), investigating the anti-tumor potentials of novel synthesized products against various human tumor cell lines, are pivotal in the quest for new cancer therapies (Mohareb et al., 2014).

Luminescent Supramolecular Liquid Crystals

The self-assembly of chemical compounds into supramolecular structures with luminescent properties opens new avenues in materials science. Sandra Moyano et al. (2013) reported on the assembly of 4-aryl-1H-pyrazoles into columnar mesophases displaying luminescence, indicative of their potential in developing novel materials for optical applications (Moyano et al., 2013).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-4-28-20-8-6-5-7-16(20)22(26)23-21-17-12-29(27)13-18(17)24-25(21)19-10-9-14(2)11-15(19)3/h5-11H,4,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAOIIMWCGHKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

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